Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Fraction sp3 Molecular complexity Conformational constraint

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1374658-94-2, synonym: 2-Boc-2-azaspiro[3.3]heptane-6-carbonitrile) is a spirocyclic building block featuring a conformationally constrained 2-azaspiro[3.3]heptane core, an N-Boc protecting group, and a 6-cyano substituent. With molecular formula C12H18N2O2, molecular weight 222.28 g/mol, XLogP3 of 1.2, topological polar surface area (TPSA) of 53.3 Ų, and fraction sp3 (Fsp3) of 0.833, this compound belongs to the azaspiro[3.3]heptane family—established bioisosteres of piperidine, piperazine, and morpholine scaffolds in drug discovery.

Molecular Formula C12H18N2O2
Molecular Weight 222.288
CAS No. 1374658-94-2
Cat. No. B2576241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
CAS1374658-94-2
Molecular FormulaC12H18N2O2
Molecular Weight222.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#N
InChIInChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-5,7-8H2,1-3H3
InChIKeyYVUMMKZOFGYPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 6-Cyano-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1374658-94-2): Spirocyclic Building Block for Medicinal Chemistry and PROTAC Linker Procurement


Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1374658-94-2, synonym: 2-Boc-2-azaspiro[3.3]heptane-6-carbonitrile) is a spirocyclic building block featuring a conformationally constrained 2-azaspiro[3.3]heptane core, an N-Boc protecting group, and a 6-cyano substituent. With molecular formula C12H18N2O2, molecular weight 222.28 g/mol, XLogP3 of 1.2, topological polar surface area (TPSA) of 53.3 Ų, and fraction sp3 (Fsp3) of 0.833, this compound belongs to the azaspiro[3.3]heptane family—established bioisosteres of piperidine, piperazine, and morpholine scaffolds in drug discovery [1]. The 2-azaspiro[3.3]heptane motif has appeared in at least 100 research manuscripts, over 500 patents, and more than 7,000 new compounds since its introduction in 2010 [2]. The compound is commercially supplied with purities of 97–98% by multiple vendors and is specifically catalogued as a PROTAC (PROteolysis TArgeting Chimera) linker intermediate .

Why Piperidine, 1-Azaspiro[3.3]heptane, or Cyclohexane Analogs Cannot Simply Substitute for Tert-Butyl 6-Cyano-2-azaspiro[3.3]heptane-2-carboxylate


The 2-azaspiro[3.3]heptane scaffold is not a straightforward drop-in replacement for its closest analogs. Matched molecular pair analysis by Degorce et al. demonstrated that N-linked 2-azaspiro[3.3]heptanes increase measured logD7.4 by +0.2 to +0.5 units relative to the parent piperidine—a counterintuitive lipophilicity shift driven by altered basicity and geometry [1]. In a direct three-way comparison of model amides, the piperidine parent, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane exhibited divergent aqueous solubilities (136, 12, and 13 µM), experimental logD7.4 values (3.3, 3.6, 3.6), and human liver microsome intrinsic clearances (14, 53, and 32 µL/min/mg), with the 2-aza isomer displaying a half-life nearly half that of the 1-aza isomer (31 vs. 52 min) [2]. Furthermore, azaspiro[3.3]heptanes are not suitable bioisosteres for piperidines, piperazines, or morpholines when used as non-terminal (central scaffold) groups, due to significant geometric changes—the spiro center introduces a ~90° twist in exit vector orientation and increases the distance between termini by approximately 1.3 Å [1]. Consequently, procurement decisions cannot rely on simple scaffold interchangeability; the quantitative differentiation below must guide selection.

Quantitative Differentiation Evidence: Tert-Butyl 6-Cyano-2-azaspiro[3.3]heptane-2-carboxylate vs. Closest Comparators


Fsp3 and Molecular Complexity vs. Direct Piperidine Analog (tert-Butyl 4-Cyanopiperidine-1-carboxylate)

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (C12H18N2O2) exhibits an Fsp3 of 0.833 (10 sp3-hybridized carbons out of 12 total), compared to an Fsp3 of 0.818 (9 out of 11) for its direct piperidine analog tert-butyl 4-cyanopiperidine-1-carboxylate [1][2]. The spirocyclic architecture also confers higher molecular complexity (347 vs. 277, as computed by Cactvs) despite possessing the same hydrogen bond donor/acceptor profile (0 HBD, 3 HBA) and identical TPSA (53.3 Ų) [1][2]. The increased Fsp3 and complexity arise from the quaternary spiro carbon that locks two four-membered rings into a fixed three-dimensional arrangement, reducing the conformational flexibility inherent in the piperidine chair .

Fraction sp3 Molecular complexity Conformational constraint Lead-likeness

Lipophilicity Modulation: logD7.4 Shift of N-Linked 2-Azaspiro[3.3]heptane vs. Piperidine

In a comprehensive matched molecular pair analysis across the AstraZeneca compound collection, Degorce et al. demonstrated that N-linked 2-azaspiro[3.3]heptanes consistently increase measured logD7.4 by +0.2 to +0.5 units relative to their piperidine parents [1]. This was confirmed in a controlled model system by Kirichok et al., where the 2-azaspiro[3.3]heptane amide 58 exhibited an experimental logD7.4 of 3.6 compared to 3.3 for the piperidine amide 57 (ΔlogD7.4 = +0.3), while the isomeric 1-azaspiro[3.3]heptane amide 59 gave an identical value of 3.6 [2]. The lipophilicity increase is attributed to the net addition of one carbon atom in the spiro scaffold combined with altered nitrogen basicity—the heteroatom in the spiro framework is positioned γ rather than β to the bridgehead nitrogen, reducing inductive electron withdrawal [1].

Lipophilicity logD7.4 Membrane permeability Bioisostere

Aqueous Solubility and Hepatic Microsomal Stability: Head-to-Head 2-Azaspiro[3.3]heptane vs. Piperidine vs. 1-Azaspiro[3.3]heptane

Kirichok et al. (2023) conducted the only published three-way direct comparison of piperidine (57), 2-azaspiro[3.3]heptane (58), and 1-azaspiro[3.3]heptane (59) as amide derivatives of benzoic acid [1]. Replacement of piperidine with 2-azaspiro[3.3]heptane reduced aqueous solubility 11.3-fold (136 µM → 12 µM) and increased human liver microsome (HLM) intrinsic clearance 3.8-fold (14 → 53 µL/min/mg), yielding a half-life of 31 min. In contrast, the 1-azaspiro[3.3]heptane isomer (59) exhibited a statistically indistinguishable solubility (13 µM) but superior metabolic stability—its HLM CLint of 32 µL/min/mg was 1.66-fold lower than the 2-aza isomer, translating to a 1.68-fold longer half-life (52 vs. 31 min) [1]. Notably, the spiro[3.3]heptane scaffold class shows a trend toward higher metabolic stability compared to cyclohexane analogues when evaluated in the fluoroquinolone series [2].

Metabolic stability Human liver microsomes Aqueous solubility Intrinsic clearance

Exit Vector Geometry: Non-Coplanar Spiro Architecture for PROTAC Linker and Benzene Bioisostere Applications

The quaternary spiro carbon in the azaspiro[3.3]heptane core enforces non-coplanar exit vectors with a fixed angular relationship—approximately 90° between the two ring planes—unlike the linear geometry of piperidine or the planar geometry of para-substituted benzenes [1][2]. Degorce et al. quantified that the azaspiroheptane nitrogen is positioned approximately 1.3 Å further from the opposing terminus compared to the piperazine analog, with molecular volumes increased by ~9–13 ų [1]. The spiro[3.3]heptane core has been independently validated as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings, with the non-coplanar exit vectors enabling patent-free analogs of FDA-approved drugs including sonidegib, vorinostat, and benzocaine [2]. This compound (CAS 1374658-94-2) is specifically catalogued as a PROTAC linker intermediate, where the rigid spiro scaffold with 6-cyano functionality provides a defined spatial relationship between the E3 ligase ligand and the target protein ligand—a critical determinant of ternary complex formation and degradation efficiency .

Exit vectors PROTAC linker Saturated benzene bioisostere Ternary complex geometry

Literature and Patent Validation Extent: 2-Azaspiro[3.3]heptane vs. 1-Azaspiro[3.3]heptane Scaffold Precedent

The 2-azaspiro[3.3]heptane scaffold has accumulated substantial validation since its introduction as a piperidine bioisostere in 2010 by Carreira and co-workers [1]. As of late 2023, the motif has appeared in at least 100 research manuscripts, over 500 patents, and more than 7,000 discrete compounds [2]. In contrast, the isomeric 1-azaspiro[3.3]heptane scaffold was only rendered synthetically accessible via a modular route in 2023—despite demonstrating superior metabolic stability (HLM t1/2 of 52 vs. 31 min), it lacks the extensive SAR datasets, pharmacokinetic profiling, and toxicity evaluation accumulated for the 2-aza isomer over more than a decade [3]. Multiple pharmaceutical companies including AstraZeneca, Daiichi-Sankyo, and Roche have disclosed 2-azaspiro[3.3]heptane-containing clinical candidates, and the scaffold is included in commercial screening collections such as SpiroChem's SpiroKit 4 [4].

Scaffold validation Patent landscape SAR precedent Chemical toolbox maturity

Evidence-Backed Application Scenarios for Tert-Butyl 6-Cyano-2-azaspiro[3.3]heptane-2-carboxylate Procurement


PROTAC Linker Design Requiring Defined Spatial Orientation Between E3 Ligase and Target Protein Ligands

The non-coplanar exit vectors of the spiro[3.3]heptane core (quantified at ~90° angular twist with termini ~1.3 Å more distant than piperazine) make this compound an ideal rigid linker building block for PROTAC development [1][2]. The 6-cyano group provides a polar hydrogen bond acceptor (contributing to the 53.3 Ų TPSA) that can engage in specific interactions within the ternary complex while the Boc-protected nitrogen serves as an orthogonal functional handle for stepwise conjugation. Unlike flexible alkyl linkers that introduce conformational entropy penalties, the rigid spiro scaffold pre-organizes the spatial relationship between warheads—a parameter shown to critically affect degradation potency and selectivity in published PROTAC optimization studies. The compound is commercially catalogued specifically as a PROTAC linker intermediate by multiple specialist suppliers .

Fragment-Based Drug Discovery Leveraging High Fsp3 and Conformational Constraint for Target Engagement

With Fsp3 of 0.833 and Cactvs complexity of 347—both measurably superior to the direct piperidine analog (Fsp3 0.818, complexity 277)—this compound satisfies the increasing demand for three-dimensional, sp3-rich fragments in modern fragment-based drug discovery [1][2]. The spirocyclic constraint reduces the entropic penalty upon target binding compared to flexible piperidine derivatives, as demonstrated by a 3-fold binding improvement observed for a 2,6-diazaspiro[3.3]heptane SOS1 agonist compared to its piperazine parent . The cyano group provides a compact polar moiety suitable for fragment growing and merging strategies, with XLogP3 of 1.2 ensuring compatibility with aqueous screening conditions at typical fragment concentrations (100–500 µM).

Lead Optimization of CNS-Penetrant Compounds Requiring Lipophilicity Tuning with Retained Basicity

The +0.3 logD7.4 shift documented for N-linked 2-azaspiro[3.3]heptanes relative to piperidine [1][2] provides medicinal chemists a quantitative parameter for fine-tuning CNS penetration in lead series where piperidine-based leads exhibit suboptimal brain exposure. The scaffold maintains nitrogen basicity comparable to piperidine (pKa ~11.2–11.4) [2], preserving the capacity for ionic interactions with aspartate/glutamate residues in target binding pockets. However, the 2-azaspiro[3.3]heptane scaffold should be deployed as a terminal rather than central scaffold replacement, as central scaffold substitution introduces significant geometric perturbations that may abrogate activity [1]. The 6-cyano substituent can additionally serve as a metabolic soft spot identification handle during lead optimization.

High-Throughput Library Synthesis Using Orthogonal Boc/Cyano Functional Handles for Diversity-Oriented Synthesis

The combination of an N-Boc protecting group and a 6-cyano substituent on the rigid spiro[3.3]heptane core provides two orthogonal reactive handles enabling efficient library enumeration. The Boc group can be deprotected under acidic conditions (TFA/DCM) to reveal the secondary amine for amide coupling, sulfonamide formation, or reductive amination, while the cyano group can be independently transformed via hydrolysis (to carboxylic acid or amide), reduction (to aminomethyl), or cycloaddition chemistry [1]. Multiple vendors supply this compound at 97–98% purity in quantities from 100 mg to 5 g, with batch-specific QC documentation including NMR, HPLC, and in some cases GC analysis [2]. The compound's solid powder form and stability at ambient temperature during shipping facilitate procurement for automated library synthesis platforms.

Quote Request

Request a Quote for Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.